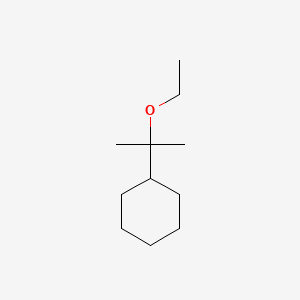![molecular formula C27H28ClSbSi B14463656 Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride CAS No. 65840-16-6](/img/structure/B14463656.png)
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a stibanium (antimony) center bonded to three phenyl groups and one 2-(trimethylsilyl)phenyl group, with a chloride ion as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride typically involves the reaction of triphenylstibine with 2-(trimethylsilyl)phenyl chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as catalysis and materials manufacturing.
Mécanisme D'action
The mechanism by which triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride exerts its effects involves interactions with molecular targets and pathways. The antimony center can coordinate with various ligands, influencing the reactivity and stability of the compound. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar structural features but different reactivity and applications.
Triphenylstibine: A related organoantimony compound with three phenyl groups bonded to antimony.
Triphenylphosphine: An organophosphorus compound with similar structural features but different chemical properties.
Uniqueness
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is unique due to the presence of both antimony and silicon in its structure. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and materials science.
Propriétés
Numéro CAS |
65840-16-6 |
|---|---|
Formule moléculaire |
C27H28ClSbSi |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
triphenyl-(2-trimethylsilylphenyl)stibanium;chloride |
InChI |
InChI=1S/C9H13Si.3C6H5.ClH.Sb/c1-10(2,3)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;;/h4-7H,1-3H3;3*1-5H;1H;/q;;;;;+1/p-1 |
Clé InChI |
OXYUJRYUQLANMI-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)



![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)



